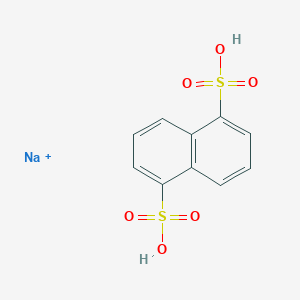

Disodium 1,5-naphthalenedisulfonate

描述

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

1655-29-4 |

|---|---|

分子式 |

C10H8NaO6S2 |

分子量 |

311.3 g/mol |

IUPAC 名称 |

disodium;naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16); |

InChI 键 |

TZULFQJPQZXEQZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |

规范 SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na] |

其他CAS编号 |

1655-29-4 |

物理描述 |

DryPowde |

相关CAS编号 |

14455-34-6 |

产品来源 |

United States |

Synthetic Methodologies and Derivative Chemistry of Disodium 1,5 Naphthalenedisulfonate

Established Synthetic Pathways to Disodium (B8443419) 1,5-Naphthalenedisulfonate

The industrial production of disodium 1,5-naphthalenedisulfonate is primarily a two-step process involving the sulfonation of naphthalene (B1677914) followed by the formation of the disodium salt.

Sulfonation of Naphthalene Precursors

The initial and most critical step is the disulfonation of naphthalene. wikipedia.org This electrophilic aromatic substitution reaction is typically carried out using strong sulfonating agents like oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide. wikipedia.orgnumberanalytics.com The reaction conditions, particularly temperature, play a crucial role in determining the isomeric distribution of the resulting naphthalenedisulfonic acids. youtube.comwordpress.com

The sulfonation of naphthalene can yield various isomers. At lower temperatures (around 80°C), the kinetically favored product is naphthalene-1-sulfonic acid. wordpress.comgoogle.com To achieve disubstitution and favor the formation of the 1,5-isomer, the reaction is typically conducted at elevated temperatures. google.com Further sulfonation of naphthalene-1-sulfonic acid can lead to the formation of 1,5-naphthalenedisulfonic acid, along with other isomers like the 1,6- and 1,7-disulfonic acids. cdnsciencepub.com The reaction of naphthalene with oleum is a common method to produce 1,5-naphthalenedisulfonic acid, also known as Armstrong's acid. wikipedia.org

Salt Formation from Naphthalenedisulfonic Acid

Once the desired 1,5-naphthalenedisulfonic acid is synthesized, the next step is its conversion to the corresponding disodium salt. This is typically achieved by neutralizing the acidic sulfonation mixture. Common bases used for this purpose include sodium hydroxide (B78521) or sodium carbonate. google.com

A typical procedure involves adding the aqueous sulfonation mixture containing 1,5-naphthalenedisulfonic acid to a solution of sodium hydroxide until a neutral pH of 7 is reached. google.com Another method involves the addition of alkaline sodium sulfate (B86663) to the reaction mixture, which causes the disodium salt to precipitate. chemicalbook.comchemicalbook.com The isolation of the disodium salt is often carried out at temperatures between 0 and 50°C, with a preferred range of 20 to 40°C. google.com

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound is a key focus in industrial production. Several factors influence the outcome of the sulfonation reaction. The molar ratio of the sulfonating agent to naphthalene is a critical parameter. For instance, processes have been developed using a molar ratio of sulfur trioxide to naphthalene of about 2.8 to 3.6 to 1. google.com

One patented method describes mixing naphthalene with 20% oleum at 20–35°C, followed by the gradual and alternating addition of 65% oleum and more naphthalene. After heating for 6 hours at 55°C, the product is precipitated as the disodium salt by adding alkaline sodium sulfate, resulting in a yield of approximately 53%. chemicalbook.comchemicalbook.com Higher yields have been reported through alternative methods such as solvent sulfonation with sulfur trioxide and chlorosulfonic acid in a solvent like tetrachloroethylene. chemicalbook.comchemicalbook.com The sublimation of naphthalene at reaction temperatures can lead to a significant loss of product yield. shokubai.org Utilizing solvents like decalin has been shown to improve the product yield to around 93%. shokubai.org

A process for preparing the disodium salt from a sulfonation mixture containing a molar ratio of naphthalenesulfonic acids to sulfuric acid of 1:1 to 1:3 has also been described. google.com By carefully controlling the neutralization and crystallization conditions, a high-purity product can be obtained directly without extensive purification steps. google.com

| Parameter | Condition | Outcome | Reference |

| Sulfonating Agent | Oleum | Forms 1,5-naphthalenedisulfonic acid | wikipedia.org |

| Temperature | 20-35°C initially, then 55°C | Yield of ~53% as disodium salt | chemicalbook.comchemicalbook.com |

| Solvent | Decalin | Yield of ~93% | shokubai.org |

| Neutralizing Agent | Sodium Hydroxide | Forms disodium salt | google.com |

Synthesis of Chemically Modified this compound Derivatives

The sulfonate groups and the naphthalene ring of this compound are amenable to further chemical transformations, allowing for the synthesis of a variety of derivatives.

Esterification Reactions of Sulfonate Groups

While direct esterification of the sulfonate groups of the disodium salt is not a common reaction, the corresponding naphthalenedisulfonyl chloride can be readily converted to esters. Treatment of the disodium salt of naphthalene-1,5-disulfonic acid with phosphorus pentachloride at 110°C yields naphthalene-1,5-disulfonyl chloride. chemicalbook.com This disulfonyl chloride can then react with alcohols or phenols to form the corresponding diesters.

Substitution Reactions for Functional Group Introduction

The naphthalene ring of this compound can undergo various electrophilic substitution reactions to introduce new functional groups.

Nitration of naphthalene-1,5-disulfonic acid leads to the formation of nitrodisulfonic acids, which are important precursors to amino derivatives. wikipedia.org For example, nitration can yield 1- and 2-nitronaphthalene-4,8-disulfonic acids. chemicalbook.com Subsequent reduction of the nitro groups provides the corresponding aminonaphthalenedisulfonic acids. wikipedia.org

Another important reaction is the fusion of the disodium salt with sodium hydroxide at high temperatures. This process results in the formation of the disodium salt of 1,5-dihydroxynaphthalene. wikipedia.org Acidification of this salt yields the corresponding diol. wikipedia.org An intermediate in this hydrolysis, 1-hydroxynaphthalene-5-sulfonic acid, is also a valuable compound. wikipedia.org

| Reaction | Reagents | Product | Reference |

| Nitration | Nitrating agents | Nitrodisulfonic acids | wikipedia.org |

| Fusion with NaOH | Sodium Hydroxide | 1,5-Dihydroxynaphthalene (after acidification) | wikipedia.org |

| Reaction with PCl5 | Phosphorus pentachloride | Naphthalene-1,5-disulfonyl chloride | chemicalbook.com |

Synthesis of Alkylated Naphthalene Disulfonate Surfactants

The production of alkylated naphthalene disulfonate surfactants generally does not start from pre-sulfonated naphthalene, such as this compound. Instead, the more common and efficient industrial approach involves a Friedel-Crafts alkylation of naphthalene first, followed by a sulfonation step. sigmaaldrich.comnih.gov

The primary reason for this sequence is the nature of the functional groups involved. The sulfonic acid group (–SO₃H) is a strongly deactivating group, meaning it withdraws electron density from the aromatic ring system. This deactivation makes the naphthalene ring significantly less susceptible to electrophilic attack, which is the fundamental mechanism of the Friedel-Crafts alkylation reaction. cdnsciencepub.com Attempting to introduce an alkyl group onto a naphthalene ring that is already disulfonated would require harsh reaction conditions and would likely result in low yields.

The typical synthesis of these surfactants proceeds as follows:

Alkylation: Naphthalene is reacted with an alkylating agent, such as an α-olefin or an alkyl halide, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a solid acid catalyst like a zeolite. sigmaaldrich.comchemicalbook.com This step attaches the desired alkyl chain to the naphthalene ring.

Sulfonation: The resulting alkylnaphthalene is then sulfonated. blogspot.com To produce a disulfonated product, a strong sulfonating agent like oleum (fuming sulfuric acid) or chlorosulfonic acid is used. chemicalbook.comblogspot.com The position of the sulfonate groups can be controlled by the reaction conditions.

Neutralization: The final alkylated naphthalene disulfonic acid is neutralized with an alkali, such as sodium hydroxide (NaOH), to yield the disodium salt, which is the active surfactant. chemicalbook.comacs.org

A variety of alkyl naphthalene sulfonate surfactants can be synthesized by varying the alkylating agent. For example, reacting naphthalene with butanol and a sulfonating agent yields butyl naphthalene sulfonate, while using isopropyl alcohol results in isopropyl naphthalene sulfonate. chemicalbook.com

Formation of Sulfonyl Chloride Derivatives

The sulfonate groups of this compound can be converted into more reactive sulfonyl chloride (–SO₂Cl) groups. This transformation is a key step in the synthesis of certain dyes, pharmaceuticals, and other organic compounds. The resulting naphthalene-1,5-disulfonyl chloride is a valuable intermediate.

The standard method for this conversion involves reacting the anhydrous disodium salt with a strong chlorinating agent. chemicalbook.com Commonly used reagents for this purpose include:

Thionyl Chloride (SOCl₂): This is a widely used reagent for converting sulfonic acids and their salts to sulfonyl chlorides. thecatalyst.orgwordpress.com The reaction with the disodium salt would produce naphthalene-1,5-disulfonyl chloride, sodium chloride, and sulfur dioxide gas.

Phosphorus Pentachloride (PCl₅): This is another effective, albeit more aggressive, chlorinating agent. stackexchange.comscribd.com Reacting this compound with PCl₅ at elevated temperatures (e.g., 110°C) yields naphthalene-1,5-disulfonyl chloride and phosphoryl chloride (POCl₃) as a byproduct. chemicalbook.com

A general procedure involves heating the dried disodium salt with an excess of the chlorinating agent, often in an inert solvent. After the reaction is complete, the excess chlorinating agent is removed, typically by distillation, and the sulfonyl chloride product is isolated and purified. For instance, a patented method describes the preparation of naphthalene-1,5-disulfonyl chloride by reacting naphthalene with chlorosulfonic acid in a liquid sulfur dioxide solvent. shokubai.org

Reaction Kinetics and Mechanistic Studies in this compound Synthesis

The synthesis of 1,5-naphthalenedisulfonic acid, the precursor to the disodium salt, is a classic example of an electrophilic aromatic substitution reaction governed by kinetic and thermodynamic control. acs.orgresearchgate.net The position of the sulfonate groups on the naphthalene ring is highly dependent on the reaction conditions, particularly temperature. blogspot.comgoogle.com

Mechanism and Kinetic vs. Thermodynamic Control

The sulfonation of naphthalene involves the attack of an electrophile, typically sulfur trioxide (SO₃) from sulfuric acid or oleum, on the electron-rich naphthalene ring.

Kinetic Product: At lower temperatures (around 80°C or below), sulfonation preferentially occurs at the C-1 (or α) position. blogspot.comthecatalyst.org This is because the transition state leading to the 1-substituted intermediate (an arenium ion) is lower in energy and thus formed faster. shokubai.org This intermediate is stabilized by more resonance structures that preserve the aromaticity of the second ring. shokubai.org Further sulfonation of this naphthalene-1-sulfonic acid then leads to the formation of 1,5-naphthalenedisulfonic acid. cdnsciencepub.com

Thermodynamic Product: At higher temperatures (around 160°C), the thermodynamically more stable product, naphthalene-2-sulfonic acid (β-product), is favored. blogspot.comthecatalyst.org The sulfonation reaction is reversible, and at higher temperatures, the less stable kinetic product (1-sulfonic acid) can revert to naphthalene and then reform as the more stable 2-sulfonic acid. stackexchange.comshokubai.org The 2-sulfonic acid is more stable because it avoids the significant steric hindrance that exists between the bulky sulfonic acid group at the C-1 position and the hydrogen atom at the C-8 position (a peri interaction). blogspot.comshokubai.org

Therefore, to synthesize 1,5-naphthalenedisulfonic acid, the reaction must be conducted under conditions that favor kinetic control to first generate the 1-sulfonic acid intermediate.

Table 1: Kinetic vs. Thermodynamic Control in Naphthalene Monosulfonation

| Control Type | Reaction Temperature | Major Product | Rationale |

|---|---|---|---|

| Kinetic | Low (~80°C) | Naphthalene-1-sulfonic acid | Lower activation energy, faster rate of formation. blogspot.comshokubai.org |

| Thermodynamic | High (~160°C) | Naphthalene-2-sulfonic acid | Product is more stable due to less steric hindrance. blogspot.comshokubai.org |

Reaction Conditions for Synthesis

The industrial synthesis of 1,5-naphthalenedisulfonic acid involves carefully controlled conditions to maximize the yield of the desired isomer. A typical process involves reacting naphthalene with oleum (sulfuric acid containing excess SO₃). chemicalbook.com The reaction is often carried out at a relatively low temperature initially to promote the formation of the 1-sulfonic acid, followed by further reaction to introduce the second sulfonate group at the 5-position.

Table 2: Example Synthesis Parameters for 1,5-Naphthalenedisulfonic Acid

| Parameter | Condition | Purpose |

|---|---|---|

| Sulfonating Agent | 20-65% Oleum | Provides the SO₃ electrophile for the reaction. chemicalbook.com |

| Temperature | 20-55°C | Favors kinetic control to produce the 1,5-isomer. chemicalbook.com |

| Reaction Time | ~6 hours | Allows for the completion of the disulfonation. chemicalbook.com |

| Isolation | Precipitation from water as free acid or as the disodium salt via addition of sodium sulfate. | To separate the product from the reaction mixture and byproducts like the 1,6-isomer. chemicalbook.com |

Studies have shown that factors such as the concentration of sulfuric acid and reaction time significantly influence the distribution of isomers. For example, at 25°C, the ratio of 1- to 2-naphthalenesulfonic acid decreases as the concentration of sulfuric acid increases. The final product mixture often contains other isomers, such as 1,6-naphthalenedisulfonic acid, which must be separated during purification. chemicalbook.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Alkylated Naphthalene Disulfonate |

| Naphthalene-1,5-disulfonyl chloride |

| Naphthalene-1-sulfonic acid |

| Naphthalene-2-sulfonic acid |

| 1,6-Naphthalenedisulfonic acid |

| Butyl naphthalene sulfonate |

| Isopropyl naphthalene sulfonate |

| Sulfur trioxide |

| Sulfuric acid |

| Oleum |

| Chlorosulfonic acid |

| Thionyl chloride |

| Phosphorus pentachloride |

| Phosphoryl chloride |

| Sodium hydroxide |

| Sodium chloride |

| Aluminum chloride |

Advanced Characterization and Analytical Techniques for Disodium 1,5 Naphthalenedisulfonate and Its Derivatives

Spectroscopic Analysis in Research

Spectroscopic techniques are indispensable for elucidating the structural features, purity, and molecular properties of Disodium (B8443419) 1,5-naphthalenedisulfonate.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1,5-Naphthalenedisulfonic acid, the acidic form of the disodium salt, provides characteristic absorption bands that confirm its structure. nih.govnist.gov The presence of sulfonic acid groups (-SO₃H) is a key feature.

Key IR Spectral Data for 1,5-Naphthalenedisulfonic Acid

| Functional Group | **Characteristic Absorption (cm⁻¹) ** |

| O-H stretch (in SO₃H) | Broad band, typically in the 3000-2500 cm⁻¹ region |

| S=O stretch | Strong absorptions around 1250-1120 cm⁻¹ and 1070-1010 cm⁻¹ |

| C-H stretch (aromatic) | Around 3100-3000 cm⁻¹ |

| C=C stretch (aromatic) | Multiple bands in the 1600-1450 cm⁻¹ region |

This data is generalized for aromatic sulfonic acids and may vary slightly for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the naphthalene (B1677914) ring system of Disodium 1,5-naphthalenedisulfonate. The absorption spectrum is sensitive to the conjugation and substitution pattern of the aromatic rings, making it useful for purity assessment and structural confirmation. researchgate.net The UV-Vis spectrum of 1,5-naphthalenedisulfonate shows distinct absorption maxima. researchgate.net In some high-performance liquid chromatography (HPLC) methods, UV detection at specific wavelengths, such as 260 nm or 270 nm, is utilized for quantification. sielc.comsielc.comsielc.com

Mass Spectrometry (ESI-MS) for Molecular Weight and Fragment Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of ionic and polar molecules like this compound. It provides accurate molecular weight information and insights into the fragmentation patterns of the molecule. The molecular weight of 1,5-Naphthalenedisulfonic acid is approximately 288.3 g/mol , and its disodium salt is about 332.3 g/mol . nih.govchemicalbook.comnih.gov ESI-MS is often coupled with liquid chromatography (LC/MS) for enhanced separation and identification. sielc.com

Fluorescence Spectroscopy in Detection Methodologies

This compound is a fluorescent compound. helixchrom.com This intrinsic property is leveraged in highly sensitive detection methods. nih.govresearchgate.net Fluorescence spectroscopy involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. For instance, a method has been developed using an excitation wavelength of 254 nm and an emission wavelength of 360 nm for the detection of this compound. google.com This technique is particularly valuable for detecting trace amounts of the compound. nasa.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of naphthalenedisulfonates. jk-sci.comgoogle.comlaboratoriumdiscounter.nl Due to the inherent fluorescence of this compound, HPLC coupled with a fluorescence detector (HPLC-FLD) offers a highly sensitive and selective method for its determination. nih.govresearchgate.netencyclopedia.pubcapes.gov.bryoutube.commdpi.com This combination allows for the detection of very low concentrations, with method quantification limits reported to be between 0.05 and 0.4 µg/L for various naphthalene sulfonates. nih.govresearchgate.net

Research has demonstrated the successful separation of multiple naphthalene sulfonate isomers, including the 1,5-disulfonate, using ion-pair HPLC with fluorescence detection. nih.govresearchgate.net The chromatographic conditions, including the column type, mobile phase composition, and gradient, are optimized to achieve baseline separation of the analytes. nih.govresearchgate.net For example, a study reported the baseline separation of six naphthalene sulfonate isomers within 33 minutes. nih.govresearchgate.net

Ion-Pair Chromatography Principles and Applications

Ion-pair chromatography (IPC) is a powerful technique for separating ionic compounds, such as this compound, on a reversed-phase column. The fundamental principle involves the addition of an ion-pairing reagent to the mobile phase. This reagent is typically a large ionic molecule with a charge opposite to that of the analyte. The ion-pairing reagent forms a neutral, hydrophobic ion pair with the analyte, which can then be retained and separated by the non-polar stationary phase of the column. sigmaaldrich.com

The retention of the ion pair is influenced by several factors, including the nature and concentration of the ion-pairing reagent, the composition of the mobile phase (e.g., the type and proportion of organic solvent), and the pH. For anionic compounds like naphthalenedisulfonates, a common approach is to use a quaternary ammonium (B1175870) salt as the ion-pairing agent. The selection of the appropriate ion-pairing reagent and the optimization of mobile phase conditions are critical for achieving the desired separation of different sulfonated isomers. While specific applications detailing the ion-pair chromatography of this compound are not extensively documented in readily available literature, the principles of the technique are well-suited for its analysis. Commercial suppliers offer related compounds, such as sodium 2-naphthalenesulfonate, specifically for use in ion-pair chromatography, underscoring the applicability of this method to naphthalenesulfonate analysis in general. sigmaaldrich.com

Anion-Exchange Chromatography for Sulfonated Aromatics

Anion-exchange chromatography is another prevalent method for the separation of negatively charged molecules like sulfonated aromatic compounds. This technique utilizes a stationary phase that is functionalized with positively charged groups. These cationic sites on the stationary phase interact with the anionic analytes, leading to their retention. The separation is then achieved by eluting the bound analytes with a mobile phase containing a high concentration of a competing anion or by changing the pH to alter the charge of the analyte.

A developed High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,5-Naphthalenedisulfonic acid utilizes a specialized column that operates on a combination of Hydrophilic Interaction Liquid Chromatography (HILIC) and anion-exchange mechanisms. This approach allows for good retention and excellent peak shape of the highly polar and doubly charged naphthalenedisulfonic acid. The ionization state of both the stationary phase and the analyte is controlled by the pH of the mobile phase, which is a key parameter in optimizing the separation. The use of a volatile mobile phase, such as one containing ammonium formate, makes this method compatible with mass spectrometry (MS) detection, providing a powerful tool for both quantification and structural confirmation. helixchrom.com

Electrophoretic and Electrochemical Characterization

Beyond chromatographic methods, electrophoretic and electrochemical techniques provide valuable insights into the properties and behavior of this compound and its derivatives.

Capillary Electrophoresis for Analytical Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like naphthalenedisulfonate isomers. In CE, separation occurs in a narrow capillary filled with an electrolyte buffer under the influence of a high electric field. The migration time of an analyte is dependent on its charge-to-size ratio.

Several studies have demonstrated the successful separation of naphthalenedisulfonate isomers using CE. The composition of the running buffer, including the addition of organic solvents or micellar agents, can be adjusted to optimize the separation selectivity. For instance, the use of cyclodextrins in the buffer has been shown to improve the separation of positional and structural isomers of naphthalenesulfonates. By employing specific buffer systems and adjusting the pH, baseline separation of multiple isomers can be achieved in a short analysis time.

Electrochemical Quartz Crystal Microbalance (EQCM) Studies on Polymer Films

The Electrochemical Quartz Crystal Microbalance (EQCM) is a sensitive technique that can detect minute mass changes on an electrode surface in real-time during an electrochemical process. This method has been employed to study the interaction of this compound with polymer films.

In one study, the permselective behavior of poly(vinylferrocene) (PVF) films was investigated in the presence of this compound (referred to as Na2NDS in the study). The EQCM measurements, in conjunction with potentiometry, revealed that at lower concentrations, the PVF film is permselective, allowing only the naphthalenedisulfonate anion (NDS2-) to enter the film upon oxidation of the polymer. However, at higher concentrations, both the NDS2- anion and the ion pair (NaNDS)- populate the oxidized film. The gravimetric data from the EQCM also provided information on the transfer of water molecules into the polymer film during the redox process.

Table 1: Molar Mass Data from EQCM Studies of PVF Films in Na2NDS Solutions

| Na2NDS Concentration (mM) | Experimental Molar Mass ( g/mol ) | Inferred Ion Transfer |

| 8 - 64 | Permselective Range | Primarily NDS²⁻ |

| 64 - 250 | Non-permselective Range | Mixture of NDS²⁻ and (NaNDS)⁻ |

This table is based on findings from a study on the permselective behavior of poly(vinylferrocene) films in disodium naphthalene disulfonate solutions.

Potentiometric Investigations of Polymer-Modified Electrodes

Potentiometry, which measures the potential difference between two electrodes, can be used to study the interactions between polymer-modified electrodes and ionic species. This technique has been applied to investigate the behavior of poly(vinylferrocene) (PVF) films in solutions containing this compound.

Potentiometric measurements have shown that the permselectivity of PVF films is dependent on the concentration of the this compound solution. At concentrations below a certain threshold (e.g., 48 mM in one study), the film behaves in a permselective manner. Above this concentration, the open-circuit potential results indicate a change in the ion-transfer mechanism. These potentiometric studies, often coupled with EQCM, provide valuable thermodynamic information about the partitioning of ions between the solution and the polymer film.

Pre-concentration and Extraction Techniques for Environmental Samples

The determination of trace levels of this compound in environmental samples, such as water, often requires a pre-concentration or extraction step to increase the analyte concentration to a level detectable by analytical instruments. Solid-phase extraction (SPE) is a widely used technique for this purpose.

SPE involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted from the sorbent with a small volume of a suitable solvent, resulting in a more concentrated sample. For sulfonated aromatic compounds, various sorbent materials can be used, including octadecyl (C18) bonded silica (B1680970) and polymer-based sorbents. The selection of the sorbent and the elution solvent is critical for achieving high recovery of the target analyte. While specific, detailed research articles on the SPE of this compound from environmental samples are not abundant, the general methods developed for sulfonated aromatics are applicable. For instance, a patented process for the preparation of the disodium salt of 1,5-naphthalenedisulfonic acid involves an extraction step, highlighting the feasibility of separating this compound from a mixture. sigmaaldrich.com The development of an effective SPE method would involve optimizing parameters such as the sample pH, flow rate, and the composition of the elution solvent to ensure efficient extraction and recovery from complex matrices like groundwater or wastewater. epa.gov

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that partitions compounds between a solid phase (sorbent) and a liquid phase (sample matrix). The choice of sorbent is critical and is determined by the physicochemical properties of the analyte and the matrix. For aromatic sulfonated compounds like naphthalenedisulfonates, various SPE strategies have been developed.

One common approach involves the use of polymer-based sorbents. For instance, a method for the determination of twelve naphthalenesulfonates and naphthalenedisulfonates in water employed on-line ion-pair SPE with a PLRP-s (styrene-divinylbenzene copolymer) sorbent. This was coupled with ion-pair liquid chromatography and fast-scanning fluorescence detection. nih.gov This method achieved low quantification limits, ranging from 0.01 to 3 µg/L, with relative standard deviations between 0.5% and 4%. nih.gov Another study compared the use of PLRP-s with C18 sorbents for the on-line SPE of naphthalenesulfonates, demonstrating good recovery values from river water samples. tandfonline.com

The selection of the appropriate sorbent is paramount for effective extraction. The interaction between the analyte and the sorbent surface is governed by factors such as polarity, ionic properties, and the presence of aromatic rings. chromatographyonline.com Non-polar sorbents like C18 are used for the extraction of non-polar compounds from polar matrices through van der Waals forces. chromatographyonline.comscioninstruments.com For charged analytes such as naphthalenesulfonates, ion-exchange sorbents are particularly effective. chromatographyonline.com Strong cation exchangers contain sulfonic acid groups that are ionized across the entire pH range, while strong anion exchangers possess quaternary ammonium groups that are permanently positively charged. chromatographyonline.com

A study on the analysis of 14 different aromatic sulfonates in water utilized an off-line SPE procedure with the styrene-divinylbenzene adsorbent LiChrolut EN. This method, combined with capillary electrophoresis, allowed for the determination of these compounds in the low microgram-per-liter range from spiked tap and river water, with recoveries exceeding 70% for most sulfonates. nih.gov

The general steps in an SPE method are conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. youtube.com Proper conditioning of the sorbent is crucial for maximizing the efficiency of the extraction. youtube.com For aqueous samples containing naphthalenesulfonates, a reversed-phase SPE approach is typically employed. scioninstruments.com

Table 1: Comparison of SPE Sorbents for Naphthalenesulfonate Analysis

| Sorbent Type | Interaction Mechanism | Typical Application | Reference |

| PLRP-s (styrene-divinylbenzene) | Ion-pair, reversed-phase | On-line SPE of naphthalenesulfonates in water | nih.govtandfonline.com |

| C18 (Octadecyl-bonded silica) | Reversed-phase | Comparison with PLRP-s for naphthalenesulfonate extraction | tandfonline.com |

| LiChrolut EN (styrene-divinylbenzene) | Reversed-phase | Off-line SPE of aromatic sulfonates from water | nih.gov |

| Sulfonated Graphene Sheets | π-π stacking, electrostatic | Micro-solid-phase extraction of polycyclic aromatic hydrocarbons (potential for sulfonated aromatics) | bohrium.com |

Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule (the template). This "molecular memory" imparts high selectivity, making MIPs excellent sorbents for solid-phase extraction, a technique often referred to as MISPE. csic.es The use of MIPs can significantly enhance the selectivity of sample preparation, especially in complex matrices. csic.es

A notable development in this area is the synthesis of a molecularly imprinted polymer for the selective extraction of naphthalene sulfonates (NSs) from water. nih.gov In this non-covalent imprinting approach, 1-naphthalene sulfonic acid (1-NS) was used as the template molecule. The polymer was prepared using 4-vinylpyridine (B31050) (4-VP) as the functional monomer and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker in a methanol (B129727)/water mixture. nih.gov

The resulting MIP demonstrated the ability to selectively extract a group of naphthalene mono- and disulfonates, indicating significant cross-reactivity which is beneficial for extracting a class of related compounds. nih.gov When a one-liter aqueous solution containing a mixture of eight different naphthalenesulfonates was passed through the MIP-based SPE cartridge, all compounds were retained. nih.gov The study reported recoveries of over 80% for all tested naphthalenesulfonates, even after a washing step with methanol to remove potential interferences. nih.gov The successful application of this MIP to the analysis of water from the Ebro river highlights its practical utility. nih.gov

The synthesis and performance of MIPs are influenced by the choice of template, functional monomer, cross-linker, and porogen. The interactions between the template and the functional monomer during polymerization are crucial for the formation of selective binding sites. rsc.org

Table 2: Components and Performance of a Molecularly Imprinted Polymer for Naphthalenesulfonate Extraction

| Component | Material/Parameter | Function | Reference |

| Template Molecule | 1-Naphthalene Sulfonic Acid (1-NS) | Creates specific recognition sites in the polymer | nih.gov |

| Functional Monomer | 4-Vinylpyridine (4-VP) | Interacts with the template during polymerization | nih.gov |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Forms the polymer backbone | nih.gov |

| Porogen | Methanol/Water (4:1) | Controls the porous structure of the polymer | nih.gov |

| Performance Metric | Result | Significance | Reference |

| Recovery of Naphthalenesulfonates | > 80% | High efficiency in extracting a range of naphthalene mono- and disulfonates | nih.gov |

| Application | Analysis of Ebro river water | Demonstrates applicability to real-world environmental samples | nih.gov |

Supramolecular Chemistry and Host-Guest Interactions

The bifunctional nature of the 1,5-naphthalenedisulfonate (1,5-NDS) anion, with its two sulfonate groups positioned on the naphthalene ring, makes it an excellent building block in supramolecular chemistry. These sulfonate groups can participate in various non-covalent interactions, leading to the formation of highly ordered, multi-dimensional structures.

Research has demonstrated that the 1,5-naphthalenedisulfonate anion readily forms supramolecular structures with metal cations. nih.gov For instance, compounds involving silver ([Ag(H₂O)₂]₂) and zinc ([Zn(H₂O)₆]) have been synthesized with the 1,5-naphthalenedisulfonate anion acting as a counter-ion that links the metal complexes. nih.gov In the silver-containing compound, [Ag(H₂O)₂]₂ (1,5-Nds), the structure is composed of [Ag(H₂O)₂]⁺ cations and 1,5-Nds²⁻ anions. nih.gov Similarly, a zinc-based compound, Zn(H₂O)₆, has also been synthesized, showcasing the versatility of the naphthalenedisulfonate anion in assembling with different transition metals. nih.gov

Crystallographic data for these assemblies reveal detailed structural information.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| [Ag(H₂O)₂]₂(1,5-Nds) | C₁₀H₁₂Ag₂O₁₀S₂ | Monoclinic | P2₁/n | a = 8.010(1) Å, b = 9.161(1) Å, c = 12.409(1) Å, β = 105.36(1)° |

| Zn(H₂O)₆ | C₁₀H₁₈O₁₂S₂Zn | Monoclinic | P2₁/c | a = 13.231(6) Å, b = 6.664(3) Å, c = 9.685(4) Å, β = 92.30(5)° |

Hydrogen bonding plays a critical role in directing the architecture of supramolecular assemblies containing the 1,5-naphthalenedisulfonate anion. nih.gov In the structure of [Ag(H₂O)₂]₂ (1,5-Nds), the [Ag(H₂O)₂]⁺ cations and the 1,5-Nds²⁻ anions are linked by O-H⋯O hydrogen bonds, which extend into a three-dimensional supramolecular assembly. nih.gov In a different structure synthesized with the single-charged tetramethylpyrazinium ion (Me₄PyzH⁺), the resulting (Me₄PyzH)₂(1,5-Nds) compound features one-dimensional zigzag supramolecular chains. nih.gov These chains are formed through N-H⋯O hydrogen bonds that link the cations and anions. nih.gov These examples highlight the ability of the sulfonate groups to act as effective hydrogen bond acceptors, facilitating the creation of diverse and complex structural motifs.

The incorporation of the 1,5-naphthalenedisulfonate moiety into supramolecular structures can impart them with interesting photoluminescent properties. nih.gov Studies on the silver, zinc, and tetramethylpyrazinium-based compounds have shown that all three are photoluminescent. nih.gov Notably, the emission intensity can vary significantly depending on the metal cation involved. The zinc-containing compound, Zn(H₂O)₆, exhibits an emission that is nearly 100 times higher than that of the silver-containing compound or the organic cation-based structure. nih.gov This enhancement suggests that the choice of the metal center plays a crucial role in modulating the luminescent behavior of these materials, a key finding for the development of new optical materials.

Advanced Materials Science and Nanotechnology

In the realm of nanotechnology, surface chemistry is paramount. Capping agents are crucial molecules that bind to the surface of nanoparticles during their synthesis, controlling their growth and preventing aggregation.

Capping agents are fundamental in the chemical synthesis of nanoparticles, where they act as stabilizing agents to control growth and prevent coagulation by creating a protective layer. nbinno.comnih.gov This strategy is an emerging trend for assembling multipurpose nanoparticles with improved physicochemical properties. nbinno.com this compound possesses structural features that make it a suitable candidate for a capping agent. Its amphiphilic nature, comprising a non-polar naphthalene core and polar sulfonate head groups, allows it to interface between the nanoparticle surface and the surrounding medium. researchgate.net The polar sulfonate groups can interact with the metal surface of a nanoparticle, while the naphthalene core can interact with the solvent or other molecules. researchgate.net This dual functionality enables it to stabilize colloidal suspensions of nanoparticles. nih.gov While many types of molecules are used as capping agents in the synthesis of gold nanoparticles, the fundamental principle involves the agent adsorbing to the nanoparticle surface to provide stability. mdpi.com

The primary function of a capping agent is to regulate the size and ensure the long-term stability of nanomaterials. nbinno.com By adsorbing to the nanoparticle surface, capping agents prevent uncontrolled growth and inhibit agglomeration through steric or electrostatic repulsion. nih.gov The ionic nature of this compound, with its two negatively charged sulfonate groups, can provide strong electrostatic repulsion between nanoparticles, thereby enhancing their colloidal stability in a solution. nih.gov The stability of a nanoparticle dispersion is influenced by factors such as the structure of the surfactant and the ratio of hydrophilic to hydrophobic groups, which control how the molecule adsorbs onto the particle surface. nih.gov The preservation of nanoparticle size is a critical factor, as it directly influences the material's unique physicochemical properties. The use of effective capping agents ensures that nanoparticles maintain their desired dimensions and remain well-dispersed for their intended applications.

Research on Electroactive Polymer Systems and Redox Switching

This compound, often referred to as 1,5-NDS, plays a crucial role as a dopant in the synthesis and performance of electroactive polymers, most notably polypyrrole (PPy). During the electropolymerization process, the 1,5-naphthalenedisulfonate anion is incorporated into the growing polymer matrix. Its function is to act as a counter-ion, balancing the positive charge that forms on the polypyrrole chains as they are oxidized.

The inclusion of this specific dopant has a significant impact on the resulting polymer's properties. Research has shown that polypyrrole synthesized with 1,5-naphthalenedisulfonic acid as the dopant can exhibit good crystallinity, which is an unusual characteristic for PPy as it is typically amorphous. gbiosciences.com This induced structural order can influence the material's electrical conductivity and stability. The size and structure of the dopant anion are key factors that affect the electrochemical performance and morphology of the conductive polymer. nt.gov.au

In studies involving polypyrrole-fibre composites, a combination of analytical techniques, including time-of-flight secondary ion mass spectrometry (TOF-SIMS) and UV spectroscopy, confirmed the presence of the 1,5-naphthalenedisulfonate anion within the polymer structure. kpi.ua This demonstrates its successful integration and function as a dopant, which is essential for the material's electroactive and redox-switching capabilities. These properties are fundamental for applications in sensors, electronic devices, and energy storage.

Table 1: Role of this compound in Polypyrrole Synthesis

| Feature | Description | Research Finding |

|---|---|---|

| Function | Dopant / Counter-ion | Balances the positive charge on the oxidized polypyrrole backbone during electropolymerization. |

| Impact on Polymer Structure | Induces Crystallinity | PPy doped with 1,5-NDSA resulted in a polymer with good crystallinity, contrasting the typical amorphous nature of PPy. gbiosciences.com |

| Mechanism | Anion Incorporation | The 1,5-naphthalenedisulfonate anion is integrated into the polymer matrix to ensure electrical neutrality. nt.gov.au |

| Verification | Analytical Confirmation | Its presence in polypyrrole-fibre composites has been confirmed using spectroscopic and mass spectrometry techniques. kpi.ua |

Biochemical and Molecular Biology Research Applications

In the realms of biochemistry and molecular biology, the ability to maintain the stability and solubility of macromolecules is paramount. This compound serves as a valuable tool in this context, functioning as a stabilizing and dispersing agent for various biomolecules.

Dispersing Agent for Negatively Charged Biomolecules (DNA, RNA)

This compound functions as an effective dispersing agent, preventing the aggregation of macromolecules. This property is analogous to that of chaotropic agents, which are substances that disrupt non-covalent intermolecular interactions such as hydrogen bonds and hydrophobic effects. wikipedia.orgnih.gov By interfering with these forces, the compound can prevent biomolecules like DNA and RNA from clumping together in solution. This is crucial for experiments where individual molecules need to be accessible for enzymatic reactions or analysis. Its ability to weaken the hydrophobic effect helps to solubilize molecules, ensuring they remain dispersed and functional in aqueous environments. wikipedia.org

Facilitation of Biomolecule Manipulation in Experimental Protocols

The manipulation of biomolecules in experimental settings is often hindered by their tendency to lose structural integrity or aggregate. This compound is utilized as a stabilizing agent for proteins and enzymes, which facilitates a wide range of biochemical assays. By preserving the native, functional state of these molecules, it enhances the reliability and reproducibility of experimental results. This stabilization is particularly useful in protocols that involve isolating or analyzing specific biomolecules, where maintaining their structure is essential for their activity. thomassci.com

Component in Specialized Biological Buffers

While not a primary buffering agent itself, this compound is a valuable additive in specialized biological buffer systems. Its high water solubility and stability make it an ideal component for maintaining a consistent chemical environment. Its primary role in these buffers is to act as a stabilizer and anti-aggregation agent. For instance, in experiments involving proteins that are prone to precipitation, its inclusion in the buffer can keep the proteins soluble and active throughout the duration of the experiment.

Role in Protein Purification Methodologies

Protein purification often begins with the challenge of extracting and solubilizing proteins from complex cellular mixtures. Many proteins, particularly those that are hydrophobic, are not readily soluble and must be denatured to bring them into solution. gbiosciences.com this compound can be employed in this initial step. Acting in a manner similar to chaotropic agents, it helps to disrupt protein structures and break intermolecular interactions that lead to aggregation. gbiosciences.comwikipedia.org This facilitates the release of proteins into the solubilization buffer, making them accessible for subsequent purification steps such as chromatography or electrophoresis.

Table 2: Biochemical Applications of this compound

| Application | Mechanism of Action | Key Benefit in Research |

|---|---|---|

| Dispersing Agent | Disrupts hydrogen bonds and hydrophobic interactions, preventing molecular aggregation. wikipedia.org | Maintains DNA, RNA, and other biomolecules in a soluble, non-aggregated state for analysis. |

| Biomolecule Manipulation | Stabilizes the native structure of proteins and enzymes. | Facilitates reliable and reproducible biochemical assays by preserving molecular function. thomassci.com |

| Biological Buffer Additive | Acts as a solubilizing and stabilizing agent within the buffer solution. | Prevents precipitation of proteins and other macromolecules during experiments. |

| Protein Purification | Denatures and solubilizes proteins from complex mixtures by disrupting molecular interactions. gbiosciences.com | Improves the efficiency of protein extraction and preparation for downstream purification. |

Application in Viral RNA Release for Detection Protocols (e.g., SARS-CoV-2)

A review of current research literature does not indicate a specific application of this compound in lysis buffers for the release of viral RNA for detection protocols such as those for SARS-CoV-2. Standard protocols for this purpose typically employ well-established chaotropic agents, such as guanidinium thiocyanate or guanidinium hydrochloride, in combination with detergents. uni-jena.denih.govtaylorandfrancis.com These potent reagents are known to effectively lyse viral particles, denature proteins including RNA-degrading enzymes (RNases), and release the nucleic acids for subsequent analysis by methods like RT-qPCR. uni-jena.denih.gov

Environmental Research and Remediation Studies

This compound is a compound of interest in various environmental research and remediation studies, owing to its chemical properties and behavior in different environmental systems. Its applications range from environmental monitoring to its use as a tracer in geothermal reservoirs.

Application in Environmental Monitoring for Heavy Metal Ion Detection

While direct applications of this compound for the detection of heavy metal ions in environmental monitoring are not extensively documented in publicly available research, its utility has been demonstrated in the calibration of environmental sensors. A notable application is its use as a substitute for petroleum standard substances in the calibration of in-water oil sensors google.com. This method leverages the stable fluorescence efficiency and low toxicity of this compound. The process involves creating a working curve based on the fluorescence values of a series of its solutions, which can then be used to calibrate sensors for detecting petroleum in water google.com. This approach avoids the use of hazardous organic reagents and reduces measurement errors associated with the dissolution and decomposition of petroleum standards google.com.

The principle of using a stable, water-soluble compound with consistent fluorescence to calibrate sensors could theoretically be extended to other areas of environmental monitoring. However, specific research detailing the use of this compound as a direct complexing agent or indicator for heavy metal ion detection is limited.

Complexation Chemistry in Pollution Assessment

The role of this compound in the complexation chemistry for pollution assessment, particularly concerning heavy metals, is an area with limited specific research. While the sulfonate groups on the naphthalene ring have the potential to interact with metal ions, detailed studies on the formation, stability, and analytical application of such complexes in environmental samples are not widely reported. General pollution assessment for heavy metals in environments like estuaries and rivers typically relies on established indices such as the Pollution Load Index and Biological Quality Index, which are based on the measured concentrations of the metals themselves rather than their complexes with specific organic compounds.

Thermal Degradation Pathways and Rates in Aqueous Systems (e.g., Geothermal Brines)

The thermal stability and degradation of this compound have been studied extensively in the context of its use as a tracer in geothermal systems. These studies provide valuable insights into its behavior in high-temperature aqueous environments.

Research indicates that 1,5-naphthalenedisulfonate (1,5-NDS) is one of the less stable isomers of naphthalenedisulfonate. Its degradation is temperature-dependent. At temperatures around 200°C, the primary breakdown product is 1-naphthalene sulfonate (1-NSA). As the temperature increases to 250°C and above, significant amounts of naphthalene are generated. Naphthalene itself remains stable under these conditions.

The degradation of 1,5-NDS is also influenced by pH. Between 100 and 250°C, the stability of 1,5-NDS is mainly controlled by the pH of the solution. At temperatures of 300°C and higher, temperature becomes the primary factor controlling its stability. The presence of dissolved salts, such as sodium chloride, has been shown to slow down the rate of decomposition.

In simulated geothermal reservoir conditions at 350°C and 400°C, the primary breakdown products of 1,5-NDS include 1-naphthalenesulfonate (1-NSA), 1-naphthol, 2-naphthol, and naphthalene. These products are formed through mechanisms such as desulfonation and nucleophilic substitution. At these high temperatures, the formation of volatile products like naphthalene and naphthols is favored, especially at lower flow rates.

Table 1: Thermal Degradation of this compound in Geothermal Conditions

| Temperature | Key Observations | Primary Breakdown Products |

|---|---|---|

| ≥ 200°C | Readily transforms | 1-Naphthalene sulfonate (1-NSA) |

| ≥ 250°C | Significant generation of naphthalene | Naphthalene |

| 100 - 250°C | Stability mainly controlled by pH | - |

| ≥ 300°C | Temperature is the main stability controlling factor | - |

Microbial Desulfonation and Bioremediation Potential

The microbial degradation of sulfonated aromatic compounds, including naphthalenesulfonates, is a key area of research for bioremediation. Several bacterial strains have been identified that can utilize these compounds as a sole source of sulfur for growth. This process, known as desulfonation, involves the enzymatic cleavage of the carbon-sulfur bond.

While specific studies on the microbial desulfonation of this compound are not abundant, research on related naphthalenesulfonic acids provides insight into the potential bioremediation pathways. Bacteria, including strains of Pseudomonas and Arthrobacter, have been shown to desulfonate various naphthalenesulfonate compounds. The general mechanism involves the conversion of the sulfonate to the corresponding phenol. For example, Pseudomonas sp. strain S-313 can convert 1-naphthalenesulfonic acid to 1-naphthol. This transformation is an oxidative process where the hydroxyl group is derived from molecular oxygen.

The ability of microorganisms to utilize sulfonated naphthalenes as a sulfur source suggests a potential for the bioremediation of environments contaminated with these compounds. The resulting phenolic compounds are generally more amenable to further microbial degradation.

Hydrotropic Action and Solubilization Phenomena of Organic Compounds

There is limited specific information available in the reviewed literature regarding the hydrotropic action and solubilization phenomena of this compound in the context of organic compounds and environmental remediation. Hydrotropes are compounds that can enhance the aqueous solubility of poorly soluble organic substances. While some sulfonated aromatic compounds exhibit hydrotropic properties, dedicated studies on the application of this compound for the solubilization of organic pollutants in environmental systems are not prominent in the available research.

Role as a Tracer in Geothermal Systems Permeability Studies

This compound has been frequently used as a tracer in active geothermal reservoirs to study well connectivity and local permeability. Its application involves injecting a solution of the compound into one well and monitoring its appearance in nearby wells. The time it takes for the tracer to travel between wells and its concentration upon arrival provide valuable information about the fluid flow paths, velocity, and dilution within the geothermal system.

Despite its utility, the thermal instability of 1,5-NDS at high temperatures needs to be considered when interpreting tracer test results. As discussed in section 4.4.3, it degrades into other compounds, which can complicate the analysis if not accounted for. For instance, at temperatures above 300°C, it can break down into naphthalene and naphthols. Therefore, understanding the thermal degradation kinetics of 1,5-NDS is crucial for the accurate interpretation of tracer data from high-temperature geothermal reservoirs.

Advancements in Contemporary Research: The Multifaceted Role of this compound

New York, NY – September 25, 2025 – The chemical compound this compound is proving to be a cornerstone in various contemporary research fields, demonstrating significant versatility as a pharmaceutical and dye intermediate. Ongoing research is continually unveiling its potential in the synthesis of novel compounds and the enhancement of drug formulations, marking it as a compound of considerable scientific interest.

Theoretical and Computational Studies of Disodium 1,5 Naphthalenedisulfonate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. nih.govnih.gov DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, are used to optimize the molecular geometry and determine structural characteristics. nih.gov These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding charge transfer within the molecule. nih.gov

For similar aromatic systems, DFT studies have been employed to analyze the impact of substituent groups on the electronic properties. nih.gov For instance, in 1,5-dinitronaphthalene, DFT calculations (B3LYP/6-311+G(d,p)) have been used to determine the optimized geometric bond lengths and angles, which show good agreement with experimental values. researchgate.net Such studies also involve the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential to understand the charge distribution and reactivity of the molecule. nih.govresearchgate.net The electronic structure of related organochalcogenide complexes has also been investigated using DFT, revealing perturbations in the electronic structure due to ligand coordination, which could be promising for various applications. mdpi.com

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations are instrumental in studying the behavior of molecules in solution and their interactions with the surrounding environment. nih.govrsc.org These simulations can elucidate the translocation and permeation mechanisms of molecules through membranes, providing a molecular-level understanding of these processes. rsc.org MD simulations have been used to study the interactions of ions in aqueous solutions, although the accuracy of force fields can be a limitation. core.ac.uk

In the context of membrane permeability, MD simulations can be used to evaluate the movement of molecules like water and oxygen across lipid bilayers. nih.gov These simulations can help in understanding the inhomogeneous solubility-diffusion model and the need for long-duration simulations (microseconds) even for simple permeants. nih.gov For instance, simulations have shown a large variation in the diffusion coefficient of water within a bilayer, with the minimum at the headgroup and a maximum in the center. nih.gov The study of salt solutions in nanopores using MD has revealed that the type of salt can influence membrane flux, with different ions showing varying degrees of interaction with water molecules. mdpi.com

Crystallographic Studies and Structure-Property Relationships of Naphthalenedisulfonate Salts

Crystallographic studies, particularly single-crystal X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. carleton.eduub.edu

Single Crystal X-ray Diffraction Analysis of Coordination with Metal Cations

Single-crystal X-ray diffraction is a key technique for determining the coordination of metal cations with ligands like naphthalenedisulfonate. carleton.eduspringernature.com The analysis of the resulting crystal structures reveals how the sulfonate groups of the naphthalenedisulfonate anion coordinate with metal ions. In some cases, the disulfonate ligands bind directly to the metal ions, forming coordination polymers with one-, two-, or three-dimensional structures. researchgate.net For example, the reaction of uranyl nitrate (B79036) with the sodium salt of 1,5-naphthalenedisulfonate can lead to the formation of various coordination assemblies. researchgate.net In other instances, the disulfonate ligands may not directly coordinate to the metal but act as supramolecular linkers, facilitating the formation of extended structures through noncovalent interactions. researchgate.net

Analysis of Hydrogen Bonding Networks in Solid-State Structures

The sulfonate group of the naphthalenedisulfonate anion is a good hydrogen bond acceptor and can participate in the formation of complex hydrogen-bonded networks. nih.goviucr.org Crystal structure analysis reveals the presence of various hydrogen bonding interactions, such as O—H···O and N—H···O, which play a crucial role in holding the components of the crystal together. nih.govresearchgate.net In the crystal structure of bis(2-hydroxyethanaminium) naphthalene-1,5-disulfonate, the anion and cation are linked by O—H···O hydrogen bonds, and these aggregates are further connected by N—H···O and C—H···O hydrogen bonds. nih.gov The presence of solvent molecules can also influence the hydrogen bonding modes, leading to diverse supramolecular architectures. acs.org

Coordination Trends and Layering Patterns in Naphthalenedisulfonate Salts

The arrangement of naphthalenedisulfonate anions and associated cations in the solid state often leads to the formation of distinct layering patterns. acs.org The steric hindrance of the sulfonate groups can influence the packing of the naphthalene (B1677914) rings, sometimes preventing π–π stacking. iucr.orgnih.gov In salts with large organic cations, such as triphenylmethylammonium, the naphthalenedisulfonate anions can act as pillars, extending layers of cations into pillared layered supramolecular networks. acs.org The nature of the solvent molecules used during crystallization can significantly affect these packing arrangements and the resulting supramolecular patterns. acs.org

Future Directions and Emerging Research Areas

Development of Novel Disodium (B8443419) 1,5-Naphthalenedisulfonate-Based Functional Materials

The rigid, aromatic structure and the presence of sulfonate groups make Disodium 1,5-naphthalenedisulfonate an excellent building block for a new generation of functional materials. Researchers are actively exploring its incorporation into polymers, metal-organic frameworks (MOFs), and supramolecular assemblies.

A notable advancement is the synthesis of a novel metal-organic framework utilizing 1,5-naphthalenedisulfonate as a linker with lead, resulting in a material, [Pb(1,5-nds)(H₂O)₃]n, with significant nonlinear optical (NLO) properties. The second harmonic generation (SHG) efficiency of this MOF was found to be 30 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. researchgate.net This opens avenues for the development of new materials for optical devices.

Furthermore, supramolecular assemblies based on 1,5-naphthalene disulfonic acid have been synthesized with various metal ions, including silver and zinc. These assemblies, such as [Ag(H₂O)₂]₂(1,5-Nds) and Zn(H₂O)₆, exhibit photoluminescent properties. researchgate.net The luminescence intensity can be significantly influenced by the choice of the metal ion, with the zinc-based compound showing an emission nearly 100 times higher than its silver counterpart, suggesting potential applications in sensors and light-emitting devices. researchgate.net The use of related naphthalenedisulfonate isomers, such as 2,7-naphthalenedisulfonate, in constructing lanthanide-organic frameworks has also demonstrated promise for creating materials with tunable luminescence and magnetic properties. acs.orgnih.gov

Advanced Analytical Techniques for Trace Detection and Speciation

The increasing use of naphthalenesulfonates in industrial processes necessitates the development of sensitive and selective analytical methods for their detection and quantification in various environmental matrices. nih.gov Significant progress has been made in the application of advanced analytical techniques for the trace detection and speciation of this compound and its isomers.

Capillary electrophoresis (CE) has proven to be a powerful tool for the separation of naphthalenesulfonate isomers. The use of cyclodextrins as a mediating agent in CE has enabled the effective separation of these multi-charged compounds, achieving a more than 100-fold enrichment and a quantitation limit of approximately 4 µg/L with UV detection in spiked drinking water. nih.gov The addition of macrocyclic polyamines to the running solution in capillary zone electrophoresis has also shown to provide good separation between different naphthalenedisulfonate isomers. rsc.org Micellar electrokinetic capillary chromatography, particularly with Brij 35 as the micellar agent, has also been successful in resolving a mixture of naphthalenedisulfonate isomers. rsc.org

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is another highly effective method. A procedure for the simultaneous determination of various naphthalenesulfonates, including the 1,5-isomer, in highly saline geothermal brines has been developed, achieving method quantification limits between 0.05 and 0.4 µg/L after solid-phase extraction. researchgate.net This demonstrates the robustness of the technique for complex sample matrices.

Liquid chromatography-mass spectrometry (LC-MS) offers high selectivity and sensitivity for the determination of aromatic sulfonates in environmental samples like landfill leachates and groundwater. acs.org The method can achieve an absolute limit of detection of approximately 1 ng. acs.org Furthermore, the disubstituted aromatic divalent anions of this compound have been studied using collision-induced dissociation and infrared multiphoton dissociation/separation techniques, providing deeper insights into their gas-phase chemistry. zhishangchemical.com

Green Chemistry Approaches in this compound Synthesis and Utilization

The traditional synthesis of this compound involves the sulfonation of naphthalene (B1677914) using oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). wikipedia.org While effective, this process raises environmental and efficiency concerns. In line with the principles of green chemistry, research is being directed towards developing more sustainable and efficient synthetic routes.

One approach to a greener synthesis focuses on improving the efficiency of the sulfonation process. A patented method describes the use of a solid superacid catalyst, such as Cr-SO₄/ZrO₂, in the sulfonation of naphthalene. This method claims to shorten the reaction time while maintaining good product quality, thereby improving production efficiency. google.com Another patented process aims to accelerate the sulfonation of naphthalene by conducting the reaction in a triple system composed of technical naphthalenesulfonic acid, the naphthalene-containing raw material, and a sulfonating agent. This method also allows for the use of regenerated sulfuric acid, which can reduce waste. google.com

Beyond synthesis, the utilization of this compound in environmentally beneficial applications is also a key area of research. Its use in the recovery of wastewater highlights its potential role in environmental remediation. rsc.orgzhishangchemical.com

Interdisciplinary Research Integrating this compound in Novel Applications

The unique properties of this compound have spurred its investigation in a variety of interdisciplinary fields, leading to novel and diverse applications.

In the pharmaceutical sciences, the disodium salt is utilized as a divalent counterion for forming salts of basic drug compounds, offering an alternative to more common salts like mesylate or tosylate. wikipedia.org This can influence the physicochemical properties of the active pharmaceutical ingredient.

In the realm of biochemistry, the compound has been studied for its ability to be embedded into phospholipid vesicles through liposome (B1194612) embedding. zhishangchemical.com It is also used as a stabilizing agent for proteins and enzymes, which is crucial for various biochemical assays and can enhance the reliability of experimental results. chemimpex.com

The electrochemical properties of this compound have led to its use as an electrolyte in certain types of chromatography. wikipedia.org Its parent acid, Armstrong's acid, is a fluorescent compound, a property that can be harnessed in various analytical and sensing applications. wikipedia.org Furthermore, the use of related isomers in lanthanide-organic frameworks for the luminescent detection of ions and organic molecules in aqueous media points to the broader potential of this class of compounds in developing advanced chemical sensors. nih.gov The compound also serves as a key intermediate in the synthesis of various dyes and pigments. chemimpex.com

常见问题

Basic Research Questions

Q. What experimental techniques are critical for characterizing the structural and electronic properties of disodium 1,5-naphthalenedisulfonate in coordination chemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving the crystal structure, including metal-ligand coordination modes and π-π interactions. Thermogravimetric analysis (TGA) and FT-IR spectroscopy can assess thermal stability and functional group interactions, respectively. For example, in lead(II) MOFs, SCXRD revealed Pb–S–O ring formation and 1D channels stabilized by hydrogen bonding . Powder X-ray diffraction (PXRD) should also validate phase purity post-synthesis.

Q. How can this compound improve electrochemical stability in Zn-based battery systems?

- Methodological Answer : As an electrolyte additive, it regulates zinc anode interfaces by suppressing dendrite growth and hydrogen evolution. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to evaluate charge-transfer kinetics, while in situ Raman spectroscopy monitors interfacial changes during cycling. Optimal additive concentration (e.g., 5 mM) is determined via systematic testing across pH ranges (acidic to alkaline) .

Q. What are the best practices for synthesizing this compound-based coordination polymers?

- Methodological Answer : The single gel diffusion technique (using sodium metasilicate) under ambient conditions is effective for growing high-quality crystals. For example, [Pb(1,5-nds)(H₂O)] MOFs were synthesized this way, with crystal growth monitored via optical microscopy. Post-synthesis, elemental analysis ensures stoichiometric accuracy, while UV-Vis and photoluminescence spectroscopy probe optical properties .

Advanced Research Questions

Q. How do dissociation energies and Coulomb barriers influence the stability of this compound dianions in gas-phase studies?

- Methodological Answer : Collision-induced dissociation (CID) and infrared multiple photon dissociation (IRMPD) experiments quantify dissociation thresholds. Density functional theory (DFT) calculations correlate experimental data with predicted SO₃⁻ dissociation energies (e.g., ~2.5–3.0 eV). Coulomb barriers, derived from threshold-to-dissociation energy differences, explain stability variations among disulfonate isomers (e.g., 1,5- vs. 2,6-naphthalenedisulfonate) .

Q. What strategies optimize this compound as a mobile phase in ion chromatography?

- Methodological Answer : Its high molar absorptivity enables low-detection-limit anion separation. Method optimization involves adjusting eluent concentration (e.g., 1–10 mM) and pH (3–9) to balance resolution and peak symmetry. System peaks are minimized by pre-equilibrating columns with the eluent. Validation via spiked recovery tests ensures accuracy in complex matrices .

Q. How does this compound act as a counterion in stabilizing pharmaceutical intermediates like mebhydroline?

- Methodological Answer : Its sulfonate groups form strong ionic interactions with protonated amine groups in APIs (active pharmaceutical ingredients). Solid-state characterization via PXRD and differential scanning calorimetry (DSC) confirms salt formation, while solubility studies in aqueous buffers (pH 1–7.4) assess bioavailability enhancements. Stability under accelerated storage conditions (40°C/75% RH) is monitored via HPLC .

Q. What role does this compound play in designing nonlinear optical (NLO) materials?

- Methodological Answer : In lead MOFs, the sulfonate ligand enhances NLO activity by creating asymmetric electron density. Second-harmonic generation (SHG) efficiency is measured via the Kurtz-Perry powder method, with results normalized to KDP (KH₂PO₄). For [Pb(1,5-nds)(H₂O)], SHG efficiency was 30× KDP, attributed to Pb²⁺ polarizability and ligand geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。